7-Methylbenzo[d]isothiazole
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Overview
Description
7-Methylbenzo[d]isothiazole is a heterocyclic compound that features a fused benzene and isothiazole ring system. This compound is part of the broader class of isothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry and organic synthesis . The presence of both sulfur and nitrogen atoms in the isothiazole ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
The synthesis of 7-Methylbenzo[d]isothiazole can be achieved through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the condensation of 2-aminothiophenol with methyl ketones under acidic conditions to form the isothiazole ring.
Industrial Production Methods: Industrially, the synthesis of this compound may involve metal-catalyzed reactions or metal-free methods to ensure high yield and purity. These methods are optimized for large-scale production and often involve the use of environmentally friendly reagents and solvents.
Chemical Reactions Analysis
7-Methylbenzo[d]isothiazole undergoes various chemical reactions, including:
Scientific Research Applications
7-Methylbenzo[d]isothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-Methylbenzo[d]isothiazole can be compared with other similar compounds:
Properties
Molecular Formula |
C8H7NS |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
7-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H7NS/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3 |
InChI Key |
QRBMEWAEOHKXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NS2 |
Origin of Product |
United States |
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